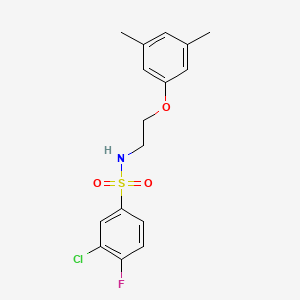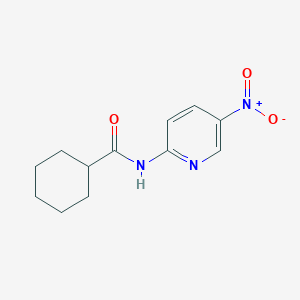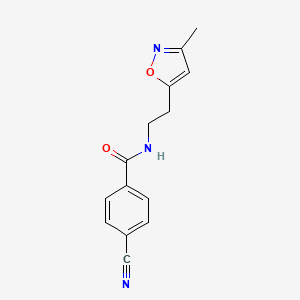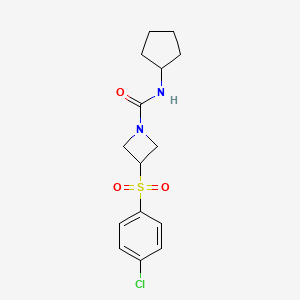
(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate” is a chemical compound used in scientific research . It’s a versatile material that finds applications in drug discovery, organic synthesis, and catalysis due to its unique structure and reactivity.
Molecular Structure Analysis
The molecular formula of “(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate” is C10H18N2O3 . The InChI code is 1S/C13H16N2O3/c1-10-12(16)14-7-8-15(10)13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16)/t10-/m0/s1 .Physical And Chemical Properties Analysis
“(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate” is a solid at room temperature . The molecular weight is 214.26 g/mol .Applications De Recherche Scientifique
Structural and Chemical Properties
- The six-membered ring of a related ester, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, adopts a distorted half-chair configuration. This structure forms hydrogen bonds between the OH group and the protecting carbonyl group, as well as between NH and the piperazine oxo group (Kolter, Rübsam, Giannis, & Nieger, 1996).
Synthesis and Intermediates
- tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is an important intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach includes steps such as SN2 substitution, borohydride reduction, and oxidation by Jones reagent (Chen Xin-zhi, 2011).
- Stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives involve reactions with L-selectride in anhydrous tetrahydrofuran. This process yields cis isomers in quantitative yield (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Peptidomimetic Precursors
- Selective O-deprotection and diastereoselective C3-alkylation of (1'S)-4-(tert-butoxycarbonyl)-1-[1'-phenylmethyloxymethyl-2'-[(tert-butyldimethylsilyl)oxy]ethyl]-2-oxopiperazine yields enantiomerically pure alcohol. This method facilitates the preparation of a large number of diastereomerically pure constrained peptidomimetics from a single precursor (Franceschini, Sonnet, & Guillaume, 2005).
Novel Chiral Auxiliary
- Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine. This compound was used as a chiral auxiliary and a chiral Aib building block in dipeptide synthesis (Studer, Hintermann, & Seebach, 1995).
Hydroformylation and Catalysis
- Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate underwent hydroformylation to produce important intermediates for the synthesis of homochiral amino acid derivatives. This process involved transition-metal-catalysed reactions with high diastereoselectivities (Kollár & Sándor, 1993).
Preparation of Diverse Piperidine Derivatives
- Reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi led to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of various piperidine derivatives (Moskalenko & Boev, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-methyl-3-oxopiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-8(13)11-5-6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVKQTLLEBWZTR-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-((3-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2646915.png)


![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2646919.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2646922.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2646925.png)



